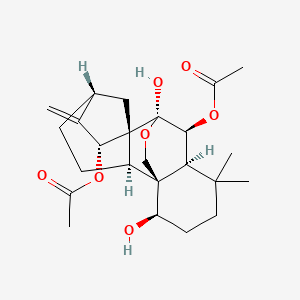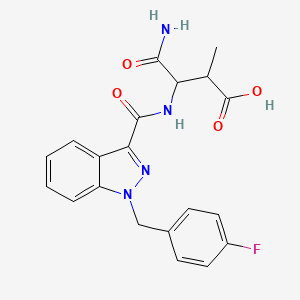
Primary Vascular Eicosanoid LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This mixture contains a collection of vasoactive eicosanoids, including the characteristic metabolites of both prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as several additional HETE and EET metabolites produced by platelets and the cytochrome P450 pathway of arachidonic acid metabolism. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly hydrolyzed and metabolized, TXB2, 11-dehydro TXB2, and 6-keto PGF1α serve as useful markers for their synthesis. Certain HETEs and EETs have been shown to either inhibit platelet activation or regulate vasoconstriction.
Scientific Research Applications
1. Biomarker Identification for Inflammatory Diseases
Eicosanoids, crucial mediators and regulators of inflammation and oxidative stress, are often used as biomarkers to evaluate disease severity and therapeutic responses in various diseases, particularly in inflammatory bowel disease (IBD). A sensitive LC-MS/MS method has been developed for quantifying key eicosanoids, aiding in the prognosis of IBD and evaluating therapy responses (Chhonker et al., 2021).
2. Advancements in Analytical Techniques
The shift from GC-MS/MS to LC-MS/MS in eicosanoid analysis has brought about significant challenges, including the need for improved analytical certainty. LC-MS/MS users are encouraged to draw upon the extensive knowledge from GC-MS/MS applications in eicosanoid analysis for better outcomes in research (Tsikas & Zoerner, 2014).
3. Eicosanoids in Cellular Models
LC-MS/MS is a robust technique for analyzing a wide range of eicosanoids in biological samples within a short time. Its application in cell models is crucial for understanding various physiological and pathophysiological processes, such as inflammation, diseases with inflammatory components, and cancer (Martín-Venegas, Jáuregui, & Moreno, 2014).
4. Clinical Research Applications
LC-MS/MS methods for eicosanoid analysis are extensively used in clinical research, particularly in major diseases like respiratory diseases, diabetes, cancer, and cardiovascular diseases. Attention to preanalytical aspects and the application of UHPLC and MRM in mass spectrometric detection are critical for accurate results (Kortz, Dorow, & Ceglarek, 2014).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




